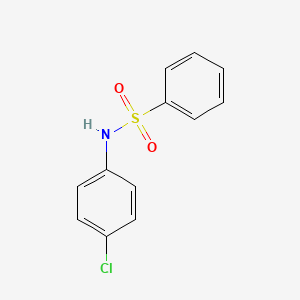

N-(4-Chlorophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRCRHLXUCJAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197167 | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-28-1 | |

| Record name | N-(4-Chlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4750-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for N 4 Chlorophenyl Benzenesulfonamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for forming the sulfonamide bond remain central to the synthesis of N-(4-Chlorophenyl)benzenesulfonamide. These pathways are reliable and well-documented in chemical literature.

A common strategy for synthesizing N-substituted sulfonamide derivatives involves the reaction of a sulfonyl chloride with a secondary amine. In this specific pathway, 4-chlorobenzenesulfonyl chloride reacts with N-allylaniline. The nitrogen atom of the N-allylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. The final product is N-allyl-N-(4-chlorophenyl)-4-chlorobenzenesulfonamide, a derivative of the parent compound.

The most direct and widely used method for the synthesis of this compound is the reaction between 4-chloroaniline (B138754) (a substituted aromatic amine) and benzenesulfonyl chloride. This reaction, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines, forms the core of many synthetic procedures for this class of compounds.

The synthesis is typically carried out in the presence of a base to facilitate the reaction and neutralize the HCl byproduct. The choice of solvent and base can influence the reaction's efficiency and yield.

Table 1: Synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide via One-Pot Reaction

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 3 | 89 |

| Dichloromethane (DCM) | 8 | 76 |

| Acetonitrile (MeCN) | 8 | 72 |

| Tetrahydrofuran (THF) | 8 | 65 |

| Acetone | 12 | 52 |

| N,N-Dimethylformamide (DMF) | 12 | 43 |

Data sourced from a study on a one-pot synthesis of a related derivative, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, highlighting the efficiency of pyridine as a solvent and base catalyst. researchgate.net

Modern synthetic chemistry has seen the rise of electrochemical methods as environmentally benign alternatives to traditional synthesis. nih.gov These techniques can generate reactive species under mild conditions, often avoiding the need for harsh reagents. The synthesis of sulfonamides, including this compound, can be achieved through various electrochemical strategies.

One such approach involves the direct dehydrogenative electrochemical synthesis from arenes, sulfur dioxide, and amines. nih.gov This method exploits the inherent reactivity of the aromatic compound, which is oxidized at the anode to trigger the reaction. nih.gov Another strategy involves the electrochemical oxidative coupling of amines and thiols, which are readily available and inexpensive starting materials. nih.gov This transformation is driven entirely by electricity and produces hydrogen as the only byproduct. nih.gov

Table 2: Overview of Electrochemical Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Dehydrogenative Coupling | (Hetero)arenes, SO₂, Amines | Metal-free; exploits inherent reactivity of arenes; amidosulfinate serves as reactant and electrolyte. nih.gov |

| Oxidative Coupling | Thiols, Amines | Catalyst-free; driven by electricity; forms hydrogen as a benign byproduct. nih.gov |

| Paired Electrosynthesis | 4-(4-nitrophenyl)urazole, Arylsulfinic acids | Controls potential to synthesize two different series of sulfonamides from the same precursors. rsc.org |

These electrochemical methods offer a greener path to sulfonamide synthesis, minimizing waste and avoiding the use of pre-functionalized reagents. nih.govresearchgate.net

Advanced Synthetic Strategies for Derivatives

Beyond the formation of the primary sulfonamide bond, various strategies exist for the derivatization of this compound, leading to a wide array of analogues with modified properties.

The sulfonamide nitrogen of this compound can be functionalized through alkylation or aralkylation. This N-alkylation introduces an alkyl or benzyl-type group onto the nitrogen atom, modifying the compound's structural and electronic properties.

Several methods have been developed for this transformation:

Using Alcohols: A manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been reported. This method is efficient for a diverse array of aryl and alkyl sulfonamides, proceeding via a "borrowing hydrogen" mechanism. acs.org

Using Trichloroacetimidates: An intermolecular alkylation can be achieved under thermal conditions using trichloroacetimidates as the alkylating agent. This reaction does not require any external catalyst and proceeds well for unsubstituted sulfonamides. nih.gov

Using Alkyl Halides: The classic approach involves using alkyl halides (e.g., methyl iodide) or benzyl (B1604629) halides (e.g., 4-chlorobenzyl chloride) in the presence of a base like potassium carbonate in a polar solvent such as DMF.

Table 3: Examples of N-Alkylation Reactions of Sulfonamides

| Sulfonamide | Alkylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| 4-Chlorobenzenesulfonamide | Ethyl 2-((trichloroacetyl)oxy)propanoate | Refluxing Toluene | Ethyl 2-((4-chlorophenyl)sulfonamido)propanoate nih.gov |

| Benzenesulfonamide (B165840) | Benzyl Alcohol | Mn(CO)₅Br, K₂CO₃ | N-Benzylbenzenesulfonamide acs.org |

These methods provide versatile routes to a large library of N-substituted derivatives of this compound.

The synthesis of urea (B33335) and thiourea (B124793) derivatives of benzenesulfonamides represents a more complex derivatization. One potential, though less direct, pathway to such structures could conceptually involve the Curtius degradation (or rearrangement). This reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate.

In a hypothetical multi-step sequence to create a urea derivative of a sulfonamide, one might start with a functionalized benzenesulfonyl chloride containing a carboxylic acid group. This acid could be converted to its corresponding acyl azide. Gentle heating would then induce the Curtius rearrangement, eliminating nitrogen gas to form an isocyanate. This highly reactive isocyanate could then be trapped by reacting it with an amine, such as 4-chloroaniline, to form the final N,N'-disubstituted urea derivative. This approach allows for the linkage of the sulfonamide and the 4-chlorophenylamine moieties through a urea functional group, creating a more complex molecular architecture.

Synthesis of 4-Phthalimidobenzenesulfonamide Derivatives

A key method for the synthesis of 4-phthalimidobenzenesulfonamide derivatives involves a multi-step process. The synthesis generally begins with the reaction of a primary aromatic amine with phthalic anhydride. This initial reaction forms a phthalimido intermediate. Subsequently, this intermediate can be chlorosulfonated, typically using chlorosulfonic acid, to produce 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride.

The final step in this synthetic sequence is the condensation of the resulting sulfonyl chloride with an appropriate aniline (B41778) or its derivative. For instance, to obtain N-(4-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide, 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride would be reacted with 4-chloroaniline. The reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the hydrochloric acid byproduct. This general approach allows for the synthesis of a library of N-substituted 4-phthalimidobenzenesulfonamide derivatives by varying the aniline component. researchgate.net

Table 1: General Reaction Scheme for 4-Phthalimidobenzenesulfonamide Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aniline, Phthalic anhydride | Heat | N-Phenylphthalimide |

| 2 | N-Phenylphthalimide | Chlorosulfonic acid | 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl chloride |

| 3 | 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl chloride, Substituted Aniline | Solvent, Base | N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide |

Incorporation of Cyclic Linkers (e.g., s-triazines)

The s-triazine (1,3,5-triazine) ring serves as a versatile scaffold for the synthesis of multi-substituted benzenesulfonamide derivatives. The synthetic strategy hinges on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.net The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise additions of different nucleophiles.

Typically, the first nucleophilic substitution is carried out at a low temperature, around 0 °C. For the synthesis of a benzenesulfonamide derivative, a sulfonamide-containing nucleophile, such as sulfanilamide (B372717), is reacted with cyanuric chloride in the presence of a base to yield a dichlorotriazine intermediate. nih.gov The second chlorine atom can then be substituted by reacting the intermediate with a different nucleophile at room temperature. The final chlorine atom is typically displaced at a higher temperature, often under reflux conditions. This stepwise approach provides a high degree of control over the final structure, enabling the synthesis of a wide array of derivatives with diverse functionalities attached to the s-triazine core. nih.gov

Table 2: Stepwise Nucleophilic Substitution on Cyanuric Chloride

| Step | Temperature | Reactants | Product |

| 1 | 0 °C | Cyanuric chloride, Nucleophile 1 (e.g., Sulfanilamide) | Monosubstituted dichlorotriazine |

| 2 | Room Temperature | Monosubstituted dichlorotriazine, Nucleophile 2 | Disubstituted monochlorotriazine |

| 3 | Reflux | Disubstituted monochlorotriazine, Nucleophile 3 | Trisubstituted triazine |

Synthesis of Pyrrole-Containing Benzenesulfonamide Derivatives

The Paal-Knorr synthesis is a classical and efficient method for the preparation of pyrrole (B145914) rings. nih.govorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.org To synthesize pyrrole-containing benzenesulfonamide derivatives, a primary amine bearing a benzenesulfonamide moiety is used as the nitrogen source.

For example, 4-aminobenzenesulfonamide can be reacted with a 1,4-diketone, such as 2,5-hexanedione, in the presence of a catalyst like polystyrenesulfonate in an aqueous ethanol (B145695) solution. nih.gov The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org This methodology is versatile and allows for the synthesis of various N-(benzenesulfonamide)-substituted pyrroles by altering the 1,4-dicarbonyl compound. nih.govorganic-chemistry.org

Synthesis of Mercaptobenzenesulfonamide Derivatives

A notable method for the synthesis of mercaptobenzenesulfonamide derivatives involves the use of N-(benzenesulfonyl)cyanamide potassium salts. These salts can react with various sulfur-containing nucleophiles to introduce a mercapto group or a protected thiol group onto the benzene (B151609) ring. The specific reaction conditions and the choice of the sulfur nucleophile will determine the final structure of the mercaptobenzenesulfonamide derivative. This approach provides a pathway to a range of sulfonamides with sulfur functionalities, which can be further modified to create more complex molecules.

Synthesis of Pyrazolyl Benzenesulfonamide Derivatives

A common and effective route for the synthesis of pyrazolyl benzenesulfonamide derivatives is through the cyclization of chalcones. nih.govcabidigitallibrary.org Chalcones, which are α,β-unsaturated ketones, can be readily prepared via the Claisen-Schmidt condensation of an appropriate aryl aldehyde with an aryl methyl ketone. researchgate.netthepharmajournal.com

The resulting chalcone (B49325) is then reacted with a hydrazine (B178648) derivative, such as 4-hydrazinobenzenesulfonamide hydrochloride, in a suitable solvent like ethanol or acetic acid. nih.govrsc.org The reaction proceeds via a condensation reaction followed by an intramolecular cyclization to form the pyrazoline ring, which can then be oxidized to the corresponding pyrazole (B372694) if desired. This method allows for significant structural diversity in the final pyrazolyl benzenesulfonamide derivatives by varying the substituents on both the chalcone and the hydrazine starting materials. nih.govresearchgate.net

Spectroscopic Characterization Techniques in Synthesis Confirmation

The confirmation of the successful synthesis of this compound and its derivatives relies on various spectroscopic techniques. Among these, Infrared (IR) spectroscopy is a fundamental tool for identifying the key functional groups present in the synthesized molecules.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in verifying the structure of benzenesulfonamide derivatives by detecting the characteristic vibrational frequencies of their functional groups. The presence of the sulfonamide group (-SO₂NH-) is a key feature to confirm.

The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretching band typically observed in the range of 1370-1330 cm⁻¹ and a symmetric stretching band in the 1180-1160 cm⁻¹ region. mdpi.com The N-H stretching vibration of the sulfonamide group is usually observed as a peak in the region of 3300-3200 cm⁻¹. acs.org

For derivatives containing a phthalimido group, the characteristic absorptions of the cyclic imide are expected. These include two carbonyl (C=O) stretching bands, often observed around 1775 cm⁻¹ and 1700 cm⁻¹. ripublication.com

In pyrrole-containing derivatives, the N-H stretching vibration of the pyrrole ring can be observed around 3400-3300 cm⁻¹. nih.gov The C-H stretching of the pyrrole ring typically appears above 3100 cm⁻¹. researchgate.net

For pyrazolyl derivatives, the C=N stretching vibration within the pyrazole ring is a key characteristic band and is typically found in the 1620-1587 cm⁻¹ range. acs.org The IR spectra of these derivatives will also show the characteristic SO₂ and N-H bands of the benzenesulfonamide moiety. mdpi.com

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the successful synthesis and incorporation of the desired functional groups in the this compound derivatives.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH) | N-H Stretch | 3300-3200 |

| SO₂ Asymmetric Stretch | 1370-1330 | |

| SO₂ Symmetric Stretch | 1180-1160 | |

| Phthalimido | C=O Stretch (asymmetric) | ~1775 |

| C=O Stretch (symmetric) | ~1700 | |

| Pyrrole | N-H Stretch | 3400-3300 |

| C-H Stretch | >3100 | |

| Pyrazole | C=N Stretch | 1620-1587 |

Crystallographic Analysis and Structural Elucidation

The three-dimensional structure of this compound in the solid state has been investigated through single-crystal X-ray diffraction, providing precise details about its molecular geometry and intermolecular interactions.

The conformational state and intermolecular interactions of this compound have been characterized. A key feature of its crystal structure is the formation of molecular chains through hydrogen bonds. nih.gov These interactions create infinite helicoids along one of the crystallographic axes. The hydrogen-bond network is described by the graph-set notation C(4), which indicates an infinite chain where the repeating pattern involves four atoms. nih.gov

The conformation of the molecule can be described by various torsion angles. One such critical angle, O1—S—C1—C2, which defines the orientation between the SO₂ group and its attached phenyl ring, has been reported. nih.gov In many related sulfonamide structures, the molecule is often twisted at the S-N bond, leading to significant dihedral angles between the two aromatic rings. nih.govnih.gov For example, in the derivative N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds into C(4) chains. nih.gov This type of hydrogen bonding is a recurring motif that dictates the supramolecular architecture in the crystals of these compounds.

Iii. Biological and Pharmacological Investigations of N 4 Chlorophenyl Benzenesulfonamide and Its Derivatives

Antimicrobial Activities

N-(4-Chlorophenyl)benzenesulfonamide and its derivatives have been a subject of interest in medicinal chemistry due to their potential biological activities. cymitquimica.com The core structure, featuring a sulfonamide group attached to a benzene (B151609) ring and a chlorinated phenyl group, is recognized for enhancing biological activity and solubility properties. cymitquimica.com Research has explored their efficacy as antimicrobial agents, targeting both bacteria and fungi. nih.govevitachem.com

The antibacterial potential of compounds derived from this compound has been demonstrated against a range of bacterial strains. ijpbs.com For instance, the synthesis of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide, a derivative, showed a high degree of inhibition against several bacteria, including Klebsiella pneumonia, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas Aeruginosa, Streptococcus pneumonia, and Proteus vulgaris. ijpbs.com The general class of sulfonamides is known to be effective against both gram-positive and gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide Data extracted from a study on the derivative's zone of inhibition.

| Bacterial Strain | Zone of Inhibition (mm) |

| Klebsiella pneumonia | 16 |

| Staphylococcus aureus | 15 |

| Shigella dysenteriae | 13 |

| Escherichia coli | 14 |

| Pseudomonas Aeruginosa | 12 |

| Streptococcus pneumonia | 14 |

| Proteus vulgaris | 13 |

| Amoxycillin (Standard) | 22 |

The primary mechanism of antibacterial action for sulfonamides like this compound is the inhibition of folic acid synthesis in bacteria. cymitquimica.comontosight.aipatsnap.com Bacteria must synthesize folic acid de novo as they cannot obtain it from their environment, unlike humans. patsnap.com This pathway is crucial for producing nucleotides, the building blocks of DNA and RNA, making it essential for bacterial growth and replication. patsnap.com

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.com They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. patsnap.com By binding to the active site of the DHPS enzyme, these inhibitors prevent PABA from binding, thereby halting the production of dihydropteroate, a precursor to folic acid. nih.govpatsnap.com This targeted inhibition effectively starves the bacteria of necessary components for survival and proliferation. patsnap.com The high selectivity for the bacterial enzyme over any human equivalent makes DHPS an excellent therapeutic target. patsnap.comebi.ac.uk

Derivatives of this compound have been specifically evaluated against Gram-positive bacteria. ijpbs.com Gram-positive bacteria possess a thick peptidoglycan layer which can make them challenging targets for some antimicrobial agents. mdpi.com However, studies on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide demonstrated significant inhibitory activity against Gram-positive species such as Staphylococcus aureus and Streptococcus pneumonia, with zones of inhibition measured at 15 mm and 14 mm, respectively. ijpbs.com Cationic antimicrobial agents are often effective against Gram-positive bacteria as their positively charged components can bind to the negatively charged bacterial membrane surface. nih.gov

In addition to antibacterial effects, research has indicated the potential antifungal properties of this compound derivatives. nih.govevitachem.com A study involving the synthesis of various 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides found that some of these compounds exhibited suitable antifungal potential. nih.gov Another investigation on N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide tested its activity against the fungi Aspergillus niger and Mucor, showing zones of inhibition of 12 mm and 10 mm respectively, compared to the standard Nystatin at 18 mm. ijpbs.com

Table 2: Antifungal Activity of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide

| Fungal Strain | Zone of Inhibition (mm) |

| Aspergillus niger | 12 |

| Mucor | 10 |

| Nystatin (Standard) | 18 |

Antibacterial Efficacy and Spectrum of Activity

Anticancer Research

Derivatives of benzenesulfonamide (B165840) have been investigated for their antiproliferative activity against various human cancer cell lines. nih.gov Studies have evaluated the cytotoxic effects of these compounds on colon cancer cells (HCT-116), cervical cancer cells (HeLa), and breast cancer cells (MCF-7). nih.gov

One study on novel N-(heterocyclylphenyl)benzenesulfonamides, which are derivatives, found that compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide) inhibited the growth of HCT-116 cancer cells with an IC₅₀ value of 0.12 μM. nih.gov Another series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives also showed notable activity. nih.gov Specifically, compounds 20 and 24 from this series displayed mean IC₅₀ values of 12.8 μM and 12.7 μM, respectively, against the three cell lines (HCT-116, HeLa, and MCF-7). nih.gov The highest activity against the HCT-116 cell line was observed for compound 30 , with an IC₅₀ of 8 μM. nih.gov

The cytotoxic activity is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. nih.govresearchgate.net

Table 3: Cytotoxic Activity (IC₅₀) of selected this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | HCT-116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference |

| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (25 ) | 0.12 µM | Not Tested | Not Tested | nih.gov |

| Compound 10 (Benzenesulfonylguanidine derivative) | 10 µM | > 25 µM | 17 µM | nih.gov |

| Compound 14 (Benzenesulfonylguanidine derivative) | 10 µM | > 25 µM | 15 µM | nih.gov |

| Compound 20 (Benzenesulfonylguanidine derivative) | 10 µM | 15 µM | 13 µM | nih.gov |

| Compound 24 (Benzenesulfonylguanidine derivative) | 9 µM | 16 µM | 13 µM | nih.gov |

| Compound 30 (Benzenesulfonylguanidine derivative) | 8 µM | > 25 µM | > 25 µM | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Derivatives of benzenesulfonamide have been identified as potent agents for inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. Research on a 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, has provided detailed insights into these mechanisms in acute leukemia (AL) cell lines, K562 and Jurkat. nih.govresearchgate.net

In both cell lines, the S1 derivative was observed to induce morphological changes characteristic of apoptosis. nih.govualberta.ca The mechanisms, however, showed some cell-line specificity. In K562 cells, the compound prompted cell cycle arrest at the G2/M phase. nih.govresearchgate.net This blockade was accompanied by the activation of both the extrinsic and intrinsic apoptotic pathways. nih.gov Evidence for this includes an increased expression of the Fas receptor (FasR), a key component of the extrinsic pathway, and Apoptosis-Inducing Factor (AIF), which is involved in the intrinsic pathway, along with a loss of mitochondrial potential. nih.govresearchgate.net Furthermore, the activation of caspase-3, a critical executioner caspase, was confirmed in K562 cells. ualberta.ca

In Jurkat cells, the derivative induced cell cycle blockade at the G0/G1 phase. nih.govresearchgate.net The apoptotic mechanism in these cells appeared to be primarily through the intrinsic pathway, characterized by the loss of mitochondrial potential and a decreased expression of Survivin, an inhibitor of apoptosis protein. nih.govresearchgate.net The externalization of phosphatidylserine, an early marker of apoptosis, was also significantly increased in Jurkat cells treated with the compound. ualberta.ca These findings suggest that benzenesulfonamide derivatives can trigger apoptosis and cell cycle arrest through multiple, nuanced pathways, making them promising candidates for further investigation in cancer therapy. nih.gov

Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase IX)

A significant focus of research into the anticancer properties of this compound and its derivatives has been their ability to inhibit specific enzymes that are crucial for tumor growth and survival. A primary target in this context is Carbonic Anhydrase IX (CA IX). nih.govjocms.org

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The CA IX isoform is of particular interest in oncology because it is highly overexpressed in a variety of solid hypoxic tumors and is largely absent in normal physiological tissues. nih.gov This enzyme plays a critical role in pH regulation within the tumor microenvironment. By acidifying the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, CA IX helps cancer cells to thrive in hypoxic conditions, promoting proliferation, survival, and metastasis. unich.it Its limited presence in healthy tissues makes CA IX an excellent and specific target for the development of novel anticancer agents. nih.gov

Numerous studies have reported the design and synthesis of benzenesulfonamide derivatives as potent inhibitors of human CA IX (hCA IX). nih.govnih.gov For example, a series of benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker showed potent inhibitory activity, with the most active compound exhibiting an inhibition constant (Kᵢ) of 38.8 nM against hCA IX. nih.gov Other novel benzenesulfonamides, synthesized via click chemistry, have also demonstrated low nanomolar to subnanomolar inhibition of tumor-associated isoforms hCA IX and hCA XII. nih.gov The inhibition of CA IX by these compounds disrupts the pH balance in the tumor microenvironment, leading to cytotoxic effects and hindering tumor progression. jocms.orgresearchgate.net This targeted inhibition of a key enzyme in cancer pathways underscores the therapeutic potential of benzenesulfonamide derivatives. jocms.org

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition (CA I, II, VI, VII, IX, XII, XIII)

The inhibitory activity of benzenesulfonamide derivatives extends across a wide range of human carbonic anhydrase (hCA) isoforms. In humans, there are 15 different CA isoforms with varying tissue distribution and physiological roles. unifi.it The lack of isoform selectivity in early CA inhibitors led to undesirable side effects, driving research toward designing inhibitors that can target specific isoforms associated with particular diseases. nih.gov

Studies have systematically evaluated the inhibitory profiles of this compound derivatives against multiple CA isoforms, including the cytosolic CA I and II, and other isoforms like CA VI, VII, IX, XII, and XIII. nih.govnih.gov For instance, a series of novel benzenesulfonamides synthesized through a "click chemistry" approach were shown to be medium potency inhibitors of the widespread cytosolic isoforms hCA I and hCA II. nih.gov However, these same compounds exhibited significantly higher potency against the tumor-associated transmembrane isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar and even subnanomolar ranges. nih.gov

Another study investigating N-aryl-β-alanine derivatives containing a primary sulfonamide moiety found that most of these compounds showed a better affinity for CA II, while related diazobenzenesulfonamides displayed nanomolar affinities for the CA I isozyme. nih.gov The binding affinities of these compounds for six different isoforms (CA I, II, VI, VII, XII, and XIII) were determined, revealing diverse selectivity profiles. nih.gov Similarly, 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have been shown to be potent, nanomolar inhibitors of isoforms CA I, II, VII, XII, and XIII. drugbank.com This body of research demonstrates the versatility of the benzenesulfonamide scaffold in generating isoform-selective CA inhibitors.

Table 1: Inhibitory Potency (Kᵢ in nM) of Selected Benzenesulfonamide Derivatives Against Various Human Carbonic Anhydrase (hCA) Isoforms. Data sourced from a study on benzenesulfonamides synthesized via click chemistry.

Click to view interactive data table

Source: Adapted from experimental data on benzenesulfonamide derivatives. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Beyond carbonic anhydrases, the inhibitory potential of benzenesulfonamide derivatives has been explored against other enzyme systems, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These two enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these cholinesterases is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by restoring the level of acetylcholine in the brain. nih.govnih.gov

A study focused on a series of 4-phthalimidobenzenesulfonamide derivatives, which combine the phthalimide (B116566) and sulfonamide pharmacophores, evaluated their inhibitory activities against both AChE and BuChE. nih.gov The results of this investigation revealed that the synthesized compounds were generally potent and selective inhibitors of AChE. nih.gov Most compounds in the series displayed high selectivity for AChE over BuChE. For example, the most potent compound against AChE did not exhibit any inhibitory activity against BuChE. nih.gov This selectivity is significant because while both enzymes hydrolyze acetylcholine, their levels and roles can change differently during the progression of Alzheimer's disease. nih.gov The ability to selectively target one enzyme over the other could offer therapeutic advantages. The findings identify 4-phthalimidobenzenesulfonamide derivatives as promising scaffolds for the development of selective AChE inhibitors. nih.gov

General Enzyme Interaction and Cellular Pathway Modulation

The interaction of benzenesulfonamide derivatives with cellular systems extends beyond direct enzyme inhibition to include broader effects on cellular pathways and transport mechanisms. The cellular pharmacology of a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), was examined in a human colon adenocarcinoma cell line to understand how these molecules enter and accumulate within cells. nih.gov

The study revealed a rapid, concentrative accumulation of the drug inside the cancer cells. nih.gov This process was found to have two distinct phases. The initial uptake was an energy-independent, non-saturable process, consistent with passive diffusion across the cell membrane. nih.gov This was followed by a second, energy-dependent phase, where drug levels inside the cell reached concentrations four to six times higher than the extracellular environment. This "concentrative accumulation" was sensitive to azide (B81097), an inhibitor of energy metabolism, suggesting an active process. nih.gov The data indicate that after entering the cell via passive diffusion, the compound may be weakly bound to an intracellular component or actively sequestered into a cellular compartment in a manner that requires energy. nih.gov This research provides a model for how benzenesulfonamide-based compounds can achieve high intracellular concentrations, a key factor for their pharmacological activity.

Anti-inflammatory Properties

In addition to their anticancer and enzyme-inhibiting activities, derivatives of benzenesulfonamide have demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases, and the inhibition of pro-inflammatory mediators is a key therapeutic strategy. mdpi.com

The anti-inflammatory potential of novel benzenesulfonamide derivatives has been evaluated in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. mdpi.com In one study, new 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- nih.govnih.govnih.govtriazolo[1,5-a] researchgate.netnih.govnih.govtriazine-2-carboxamide derivatives, which contain the benzenesulfonamide moiety, were assessed for their ability to reduce inflammation. mdpi.com The results from such studies often show a significant reduction in paw edema compared to control groups, indicating potent anti-inflammatory effects. mdpi.commdpi.com

The mechanisms underlying these effects are often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins (B1171923) that mediate inflammation. mdpi.com In vitro assays, such as the inhibition of albumin denaturation, are also used to indicate potential anti-inflammatory activity. mdpi.com The integration of a 4-chlorophenyl substituent within various molecular scaffolds has been associated with anti-inflammatory activity, further supporting the potential of this compound derivatives in this therapeutic area. mdpi.com

Other Pharmacological Activities

Direct pharmacological studies detailing the diuretic and hypoglycemic activities of this compound are not extensively available in the current body of scientific literature. However, the broader class of benzenesulfonamide derivatives has been a significant area of research for these therapeutic effects.

The sulfonamide functional group is a key component in a class of oral hypoglycemic agents known as sulfonylureas. These drugs, such as chlorpropamide, primarily work by stimulating insulin (B600854) secretion from the pancreatic β-cells. nih.gov While this compound is not a sulfonylurea, the shared benzenesulfonamide moiety is noteworthy. Furthermore, various other N-arylbenzenesulfonamide derivatives have been synthesized and investigated for their potential antidiabetic properties, with some showing the ability to lower plasma glucose levels in preclinical models.

In the context of diuretic activity, research has been conducted on novel benzenesulfonamide-containing compounds. For instance, a new diarylamide urea (B33335) transporter inhibitor, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3), has demonstrated oral diuretic effects. mdpi.com This indicates that the benzenesulfonamide scaffold can be incorporated into molecules designed to promote diuresis. However, the specific diuretic potential of this compound itself remains to be elucidated through direct experimental evaluation.

Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are needed. In the search for novel therapeutic agents, derivatives of this compound have been synthesized and evaluated for their activity against Leishmania species. Specifically, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has been investigated for their potential as antileishmanial agents.

Within this series, the compound 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzenesulfonamide (designated as 3e in the study) was synthesized and tested for its inhibitory activity against the promastigote forms of two Leishmania species: L. infantum and L. amazonensis. The research findings indicated that this derivative of this compound exhibited notable antileishmanial activity.

The in vitro antileishmanial activity of this derivative is summarized in the table below, which presents the half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Target Species | IC₅₀ (mM) |

| 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzenesulfonamide (3e) | Leishmania infantum | 0.065 |

| 4-(4-Bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzenesulfonamide (3e) | Leishmania amazonensis | > 0.500 |

These findings suggest that the this compound scaffold can be a valuable starting point for the development of new antileishmanial drugs. The differential activity of the derivative against the two Leishmania species also highlights the importance of species-specific screening in drug discovery for leishmaniasis.

There is no direct evidence in the reviewed scientific literature to suggest that this compound itself acts as a progesterone (B1679170) receptor antagonist. However, research into structurally related compounds has identified the benzenesulfonamide framework as a promising scaffold for the development of novel, nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.gov

A notable example is the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives. nih.govnih.gov Studies on this class of compounds have revealed that the benzenesulfonanilide skeleton can serve as a novel basis for designing PR antagonists. nih.gov Through structural modifications of this lead compound, researchers have been able to synthesize derivatives with potent PR-antagonistic activity. nih.govnih.gov For instance, a 3-trifluoromethyl derivative of N-(4-phenoxyphenyl)benzenesulfonamide demonstrated high binding affinity for the progesterone receptor. nih.govnih.gov

Docking simulations have suggested that these sulfonanilide derivatives may exert their antagonistic effect by inhibiting the formation of the active conformation of the progesterone receptor. nih.gov The development of these compounds underscores the potential of the broader benzenesulfonamide class in modulating progesterone receptor activity, which could have therapeutic applications in conditions such as uterine leiomyoma, endometriosis, and certain types of cancer. nih.gov

Iv. Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

Research into various benzenesulfonamide (B165840) derivatives has highlighted several structural components that are crucial for their biological effects. The core structure, consisting of two aromatic rings connected by a sulfonamide linker, serves as the fundamental scaffold for interaction with biological targets.

Key features identified as important for activity include:

The Sulfonamide Linker: This group is often vital for binding. Studies on related compounds, such as 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, have shown that replacing the sulfonamide linker with a carboxamide can lead to a significant (83-fold) decrease in binding affinity to targets like the Mcl-1 protein. nih.gov This suggests the sulfonamide moiety plays a critical role in establishing the correct orientation for optimal interaction. nih.gov

Aromatic Core: The nature of the aromatic systems is crucial. For instance, replacing a phenyl core with a more extensive naphthalene (B1677914) core in certain inhibitors was found to significantly enhance binding potency, underscoring the importance of hydrophobic interactions with the target protein. nih.gov

Structural Rigidity: In studies of related N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, a more rigid molecular structure was correlated with higher cytotoxic potency against cancer cell lines. nih.gov This indicates that pre-organizing the molecule into a conformationally restricted state can enhance its binding affinity.

Impact of Substituents on Potency and Selectivity

The type and position of substituents on the phenyl rings of the benzenesulfonamide scaffold profoundly influence the compound's potency and selectivity.

Halogen Substituents: The presence of a chlorine atom, as seen in N-(4-Chlorophenyl)benzenesulfonamide, is a common feature in biologically active sulfonamides. In studies of other molecular classes, such as cinnamamides, the introduction of a chlorine atom at the para-position of a phenyl ring was found to significantly increase antimicrobial activity. mdpi.com Adding a second chlorine atom further enhanced and broadened the spectrum of activity. mdpi.com

Hydroxyl and Methoxy (B1213986) Groups: The ability to form hydrogen bonds is a critical determinant of activity. In one study, a derivative with a phenolic hydroxyl group showed potent binding to the Mcl-1 protein. nih.gov However, when this hydroxyl group was replaced with a methoxy group, which is incapable of donating a hydrogen bond, the binding potency decreased by 170-fold, highlighting the critical role of this specific interaction. nih.gov

Other Functional Groups: QSAR analysis of certain cytotoxic benzenesulfonamide derivatives revealed that the presence of functional groups containing oxygen atoms can be disadvantageous to their activity against specific cancer cell lines. nih.gov This suggests that in some contexts, increasing hydrogen bond accepting capabilities without a corresponding donor interaction can be unfavorable. The conformation of substituents also matters; for example, in N-(4-chlorophenyl)-2-nitrobenzenesulfonamide, the N-H bond in the sulfonamide segment is positioned syn (on the same side) to the ortho-nitro group on the sulfonyl benzene (B151609) ring. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how this compound derivatives interact with protein targets.

Docking studies allow researchers to visualize the binding mode of sulfonamide derivatives within the active site of an enzyme or receptor. These simulations also calculate a "docking score" or binding energy, which estimates the affinity of the ligand for the target. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, docking results revealed binding energies ranging from -8.0 to -9.7 kcal/mol against the α-glucosidase enzyme and -7.9 to -9.8 kcal/mol against the α-amylase enzyme. nih.gov Similarly, a study on a related compound, 4-(2-aminoethyl)benzenesulfonamide (B156865), predicted its binding energy with a calcium channel protein. cerradopub.com.br

| Compound Derivative Class | Target Enzyme/Protein | Predicted Binding Energy Range (kcal/mol) | Source |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamides | α-Glucosidase | -8.0 to -9.7 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 | nih.gov |

| 4-(2-aminoethyl)benzenesulfonamide | Calcium Channel (6jp5 protein) | -5.63 | cerradopub.com.br |

Docking simulations provide detailed maps of the interactions between the ligand and specific amino acid residues in the target's binding pocket. These interactions are typically hydrogen bonds, hydrophobic interactions, or electrostatic forces.

In a theoretical study, the compound 4-(2-aminoethyl)benzenesulfonamide was predicted to interact with key amino acid residues such as Glu614 and Ala320 within the surface of the 6jp5 calcium channel protein. cerradopub.com.br Other docking studies on related sulfonamides have identified different key interactions. For example, derivatives have shown hydrogen bonding with residues like Glu:276, Phe:298, His:90, and His:232, and charge-charge interactions with Asp:349 and Glu:276 in the active sites of α-glucosidase and α-amylase. nih.gov These specific interactions are critical for the stabilization of the ligand-protein complex and are ultimately responsible for the compound's biological effect.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, QSAR analysis was used to create predictive models for their cytotoxic activity against various cancer cell lines. nih.gov These models successfully identified key molecular descriptors that influence activity, such as the number of oxygen atoms and molecular rigidity. nih.gov In other studies, 3D-QSAR models have been employed as three-dimensional queries to screen newly designed compounds, helping to prioritize which molecules to synthesize and test based on their predicted activity. researchgate.net

Theoretical Predictions of Biological Effects

Beyond predicting binding affinity, computational tools can forecast other biological properties. For instance, the SwissADME software was used to analyze 4-(2-aminoethyl)benzenesulfonamide, a related sulfonamide. cerradopub.com.br The theoretical results predicted that this compound may not be a substrate for cytochrome P450 enzymes, suggesting it is unlikely to be metabolized via that major pathway. cerradopub.com.br Theoretical models can also be used to estimate the potential toxicity of a compound. cerradopub.com.br These predictive studies are valuable in the early stages of drug discovery for identifying candidates with favorable metabolic and safety profiles before committing to extensive laboratory synthesis and testing.

V. Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents

The core structure of N-(4-Chlorophenyl)benzenesulfonamide has been instrumental in the development of novel therapeutic agents, particularly in oncology. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant potential as anticancer agents.

These new chemical entities have shown promising activity against various cancer cell lines. For instance, novel series of hydrazone and pyridone derivatives bearing the 4-chloro-N-phenyl benzenesulfonamide (B165840) moiety were synthesized and tested for their cytotoxic effects. Several of these compounds exhibited higher activity against the human liver cancer cell line (HepG2) than the standard chemotherapeutic drug, doxorubicin. nih.gov Similarly, other derivatives have been developed as potent inhibitors of β-catenin, a key protein in cancer signaling pathways. nih.gov One such compound, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, showed significant inhibition of colorectal cancer cell proliferation with IC₅₀ values as low as 0.12 µM in HCT116 cells. nih.gov

Furthermore, some of these compounds not only have direct cytotoxic effects but also act as radiosensitizers, enhancing the efficacy of radiation therapy. nih.gov Studies on the most promising anticancer derivatives showed an increase in the cell-killing effect of γ-radiation when used in combination, highlighting a dual-action therapeutic strategy. nih.gov The exploration of benzenesulfonamide-bearing imidazole (B134444) derivatives has also identified compounds active against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com

| Derivative Type | Target Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Hydrazone/Pyridone Derivatives | HepG2 (Liver Cancer) | Showed higher cytotoxic activity compared to Doxorubicin. Also demonstrated radiosensitizing ability. | nih.gov |

| N-(heterocyclylphenyl)benzenesulfonamides | SW480, HCT116 (Colorectal Cancer) | Compound 25 had IC₅₀ values of 2 µM (SW480) and 0.12 µM (HCT116), acting as a β-catenin inhibitor. | nih.gov |

| Benzenesulfonamide-imidazole Derivatives | MDA-MB-231 (Breast Cancer), IGR39 (Melanoma) | EC₅₀ of the most active compound was 20.5 µM (MDA-MB-231) and 27.8 µM (IGR39). | mdpi.com |

| Thiazol-4-one-benzenesulfonamides | MDA-MB-231, MCF-7 (Breast Cancer) | Derivative 4e showed potent activity with IC₅₀ values of 3.58 µM (MDA-MB-231) and 4.58 µM (MCF-7). | nih.gov |

Overcoming Antimicrobial Resistance

The sulfonamide class of drugs traditionally functions by acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ontosight.ainih.gov As antimicrobial resistance becomes a growing global threat, there is an urgent need for new compounds that can bypass existing resistance mechanisms. The this compound scaffold offers a platform for designing such novel antimicrobial agents.

Research has focused on synthesizing derivatives that exhibit potent activity against resistant bacterial strains. Studies have shown that new benzenesulfonamide derivatives can significantly inhibit the growth of bacteria like Staphylococcus aureus. nih.gov For example, certain thiazol-4-one-benzenesulfonamide analogues demonstrated up to 80.69% inhibition against S. aureus at a concentration of 50 µg/mL. nih.gov

In addition to direct bactericidal or bacteriostatic action, these compounds are being investigated for their ability to inhibit biofilm formation, a key virulence factor that contributes to persistent infections and antibiotic resistance. nih.gov Derivatives have shown potential in preventing biofilm formation by pathogens such as Klebsiella pneumoniae, with inhibition rates reaching nearly 80%. nih.gov The development of agents that can disrupt biofilms or prevent their formation represents a critical strategy in combating infections caused by multidrug-resistant bacteria. nih.gov

| Derivative Type | Bacterial Strain | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazol-4-one-benzenesulfonamides (Analogue 4e) | Staphylococcus aureus | Antimicrobial | 80.69% inhibition at 50 µg/mL | nih.gov |

| Thiazol-4-one-benzenesulfonamides (Analogue 4g) | Klebsiella pneumoniae | Anti-biofilm | 79.46% inhibition | nih.gov |

Design of Selective Enzyme Inhibitors

A significant area of research for this compound derivatives is the design of selective enzyme inhibitors. The primary sulfonamide group is a well-established zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes, most notably carbonic anhydrases (CAs). nih.gov

Carbonic anhydrases are a family of enzymes involved in various physiological processes. drugbank.comdrugs.com Certain isoforms, such as CA IX and XII, are overexpressed in various cancers and are linked to tumor progression and survival, making them attractive therapeutic targets. nih.govmdpi.com The challenge lies in designing inhibitors that are selective for the cancer-associated isoforms over the ubiquitously expressed isoforms (e.g., CA I and II) to minimize side effects. nih.gov

Researchers have synthesized this compound derivatives and performed detailed structure-activity relationship (SAR) studies to optimize isoform selectivity. nih.gov For example, the substitution pattern on the phenyl ring has been shown to significantly influence the inhibitory activity against different CA isoforms. Molecular docking studies have further elucidated the binding modes of these compounds within the active site of CA IX, guiding the rational design of more potent and selective inhibitors. nih.gov Some of the synthesized thiazol-4-one-benzenesulfonamide derivatives have shown potent inhibition of CA IX with IC₅₀ values in the low nanomolar range. rsc.org

Beyond carbonic anhydrases, derivatives are being explored as inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), which is another promising target in cancer therapy. researchgate.net

| Derivative Type | Target Isoform | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Thiazol-4-one-benzenesulfonamides | CA IX | IC₅₀ values ranging from 10 to 338 nM | rsc.org |

| N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) | hCA I | Beneficial for inhibitory activity | nih.gov |

| N-aryl-β-alanine derivatives | CA II | Showed better affinity for CA II | nih.gov |

| 4-substituted diazobenzenesulfonamides | CA I | Possessed nanomolar affinities towards CA I | nih.gov |

Exploration of New Pharmacological Applications

The versatility of the this compound scaffold extends beyond anticancer and antimicrobial activities. The ability of its derivatives to selectively inhibit various enzymes opens the door to a wide range of other pharmacological applications.

The established role of carbonic anhydrase inhibitors in medicine provides a clear path for future exploration. Clinically used CA inhibitors are employed as antiglaucoma agents (by reducing aqueous humor secretion), diuretics, and antiepileptics. nih.govdrugbank.comdrugs.com By designing novel derivatives of this compound with specific CA inhibition profiles, it may be possible to develop new treatments for these conditions with improved efficacy and fewer side effects. For example, potent inhibitors of specific CA isoforms involved in intraocular pressure could lead to new topical treatments for glaucoma. ebi.ac.uk

In addition to these areas, preliminary research has pointed towards other potential applications. The anti-inflammatory effects of sulfonamide derivatives have been noted, suggesting a potential role in treating inflammatory conditions. ontosight.ai This is often linked to the inhibition of enzymes and mediators involved in the inflammatory cascade. Furthermore, the development of these compounds as radiosensitizers for cancer treatment is a novel application that could significantly improve current oncology practices by making tumor cells more susceptible to radiation damage. nih.gov

Q & A

Q. Table 1: Comparative Bioactivity of Sulfonamide Derivatives

| Derivative | Assay Type | Activity (IC₅₀/EC₅₀) | Citation |

|---|---|---|---|

| Compound 45 () | CB2 Receptor | 0.8 μM | |

| Azetidinone () | DPPH Antioxidant | 12.5 μM | |

| 3-Amino-morpholinyl () | Cytotoxicity | >100 μM |

Advanced: What strategies are effective for resolving crystal structure data of sulfonamides using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. For example, resolved torsion angles (C–SO₂–NH–C segment) with SHELXL .

- Refinement Steps :

- Troubleshooting : If twinning occurs (common in sulfonamides), use TWINABS for data integration .

Advanced: How can computational methods supplement experimental data in studying sulfonamide conformations?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate gauche conformations of the C–SO₂–NH–C segment observed in XRD () .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths (e.g., S–N bond: ~1.63 Å) .

- Docking Studies : Predict binding modes to biological targets (e.g., CB2 receptor in ) using AutoDock Vina or Schrödinger .

Advanced: What are the methodological challenges in scaling up sulfonamide synthesis for preclinical studies?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) to improve scalability .

- Byproduct Management : Monitor sulfonic acid formation (common side product) via inline FTIR and optimize quenching (e.g., bicarbonate wash).

- Yield Optimization : Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance reproducibility ( achieved 73% yield in batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.